molecular formula C20H20ClN3O3S2 B2439293 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide CAS No. 941998-39-6

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

Cat. No.: B2439293
CAS No.: 941998-39-6
M. Wt: 449.97
InChI Key: RXRNSIWFTXQTOY-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is a complex organic compound that features a benzamide core with azepane and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions, where azepane reacts with sulfonyl chlorides.

    Attachment of the Benzo[d]thiazole Moiety: The final step involves the coupling of the benzo[d]thiazole moiety to the benzamide core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the azepane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride: A related compound with similar structural features but different functional groups.

    N-(4-chlorobenzo[d]thiazol-7-yl)benzamide: Shares the benzo[d]thiazole moiety but lacks the azepane and sulfonyl groups.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is unique due to the combination of its azepane, sulfonyl, and benzo[d]thiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c21-16-9-10-17(19-18(16)22-13-28-19)23-20(25)14-5-7-15(8-6-14)29(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRNSIWFTXQTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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